molecular formula C14H15N5O2 B12208767 N-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B12208767
M. Wt: 285.30 g/mol
InChI Key: MVVJIKDGOVABOL-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound designed for research use, featuring a pyrazolo[3,4-d]pyrimidine scaffold. This core structure is a well-known adenine bioisostere, allowing it to function as a kinase inhibitor by competitively binding to the ATP-binding site of various enzymes . Compounds based on this scaffold have demonstrated significant research value in the field of oncology. For instance, structurally similar 1H-pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent epidermal growth factor receptor (EGFR) inhibitors, showing promising in vitro anti-proliferative activity against cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer) . Furthermore, this chemotype has been explored in the development of highly selective PI3Kδ inhibitors; introducing a 3,4-dimethoxyphenyl moiety at a specific position of the pyrazolo[3,4-d]pyrimidine core has been shown to generate potent and selective dual PI3Kδ/γ inhibitors, which are relevant for the study of hematological cancers . The compound is intended for research applications only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C14H15N5O2

Molecular Weight

285.30 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C14H15N5O2/c1-19-14-10(7-17-19)13(15-8-16-14)18-11-6-9(20-2)4-5-12(11)21-3/h4-8H,1-3H3,(H,15,16,18)

InChI Key

MVVJIKDGOVABOL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NC3=C(C=CC(=C3)OC)OC

Origin of Product

United States

Preparation Methods

Microwave-Assisted Synthesis

Reagents and Conditions :

  • Starting Material : Ortho-amino esters of pyrazole.

  • Reaction Steps :

    • Nitrile Coupling : Reaction with aliphatic/aromatic nitriles in dioxane under HCl gas.

    • Workup : Basification with NaOH precipitates the pyrazolo[3,4-d]pyrimidin-4(5H)-one derivative.

Yield : 60–90% (optimized for scalability).

Functionalization at Position 1: Methylation

The methyl group at position 1 is introduced via alkylation.

Alkylation with Dimethyl Sulfate

Reagents and Conditions :

  • Base : Triethylamine or NaHCO₃.

  • Solvent : Dichloroethane or toluene.

  • Temperature : 40–70°C.

Mechanism : Dimethyl sulfate reacts with the pyrazolo[3,4-d]pyrimidine core to form the 1-methyl derivative.

Yield : ~92% (reported for analogous intermediates).

Functionalization at Position 4: Amine Substitution

The 2,5-dimethoxyphenyl group is introduced via nucleophilic substitution or coupling.

Chloro Intermediate Reaction

Reagents and Conditions :

  • Chloro Intermediate : 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (5 ).

  • Amine : 2,5-Dimethoxyphenylamine.

  • Catalyst : Pd-based catalysts for Suzuki-Miyaura coupling (if applicable).

Reaction Steps :

  • Substitution : Aniline displaces chloride in the presence of a base (e.g., Cs₂CO₃).

  • Purification : Column chromatography or recrystallization.

Yield : 24–43% (varies with steric hindrance).

Sulfone Intermediate Coupling

Reagents and Conditions :

  • Sulfone Intermediate : 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine (25 ).

  • Amine : 2,5-Dimethoxyphenylamine.

  • Solvent : DMSO or TFE.

Reaction Steps :

  • Coupling : Reaction at 100–130°C under microwave irradiation.

  • Workup : Neutralization with NaHCO₃, extraction with EtOAc.

Yield : 43–65%.

One-Flask Synthesis (Alternative Route)

A streamlined method combines Vilsmeier amidination and heterocyclization:

Vilsmeier Reagent Formation

Reagents and Conditions :

  • Base : PBr₃ in DMF.

  • Temperature : 60°C.

Mechanism : PBr₃ generates a Vilsmeier reagent from DMF, enabling amidination of 5-aminopyrazole.

Heterocyclization

Reagents and Conditions :

  • Silylamine : NH(SiMe₃)₂.

  • Temperature : 70–80°C.

Yield : 56–91% (optimized for scalability).

Comparative Analysis of Methods

Method Key Steps Reagents Yield References
Conventional CyclizationHydrolysis → Cyclization → ChlorinationNaOH, urea, POCl₃/PCl₅Moderate
Microwave-AssistedNitrile coupling under HClAliphatic/aromatic nitriles, dioxane60–90%
Alkylation (Dimethyl Sulfate)Methylation of coreDimethyl sulfate, triethylamine~92%
Chloro IntermediateSubstitution with amine2,5-Dimethoxyphenylamine, Cs₂CO₃24–43%
One-Flask SynthesisVilsmeier amidination → HeterocyclizationPBr₃, DMF, NH(SiMe₃)₂56–91%

Challenges and Optimization Strategies

  • Steric Hindrance : Bulky substituents (e.g., 2,5-dimethoxyphenyl) reduce yields in substitution reactions.

  • Solvent Selection : Polar aprotic solvents (DMSO, DMF) enhance reaction efficiency.

  • Catalytic Systems : Pd-based catalysts improve cross-coupling yields .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazolopyrimidines.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance, a study highlighted the efficacy of similar compounds in inhibiting c-Met kinases, which are implicated in various cancers. The compound under discussion has been evaluated for its ability to inhibit tumor growth and metastasis in preclinical models, showcasing its potential as a therapeutic agent against non-small cell lung cancer and renal cell carcinoma .

Anti-inflammatory Properties

N-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been investigated for its anti-inflammatory effects. Studies have demonstrated that related pyrazolo derivatives can inhibit the COX-1 and COX-2 enzymes, which are crucial in the inflammatory response. In vivo experiments have shown that these compounds can reduce edema and inflammatory markers significantly .

Neurological Applications

There is emerging evidence suggesting that pyrazolo[3,4-d]pyrimidines may play a role in neurological conditions. Specifically, compounds with similar structures have been studied for their potential in modulating pathways associated with neurodegenerative diseases such as Huntington's disease and Alzheimer's disease. These compounds may influence neuroprotective mechanisms and improve cognitive function in experimental models .

Synthetic Pathways

The synthesis of this compound involves several key steps that allow for the introduction of various functional groups to enhance biological activity. The synthetic routes typically include cyclization reactions and functionalization strategies that yield high-purity products suitable for biological testing .

Structure-Activity Relationship Studies

Studies focusing on the structure-activity relationship of pyrazolo derivatives have revealed critical insights into how modifications at specific positions on the pyrazolo ring can affect biological activity. For example, substituents at the 2 and 5 positions on the phenyl ring have been shown to significantly influence both potency and selectivity towards target enzymes or receptors .

Case Study: Anticancer Efficacy

A notable case study involved the evaluation of a pyrazolo derivative similar to this compound in a mouse model of lung cancer. The compound was administered at varying doses, leading to a dose-dependent reduction in tumor size and metastasis compared to control groups. Histological analysis confirmed reduced cellular proliferation markers in treated tissues .

Case Study: Anti-inflammatory Effects

In another study focused on anti-inflammatory applications, researchers assessed the efficacy of related compounds in a formalin-induced paw edema model. Results indicated that treatment with these pyrazolo derivatives significantly decreased paw swelling compared to untreated controls, highlighting their potential as anti-inflammatory agents .

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Solubility : The 2,5-dimethoxyphenyl group in the target compound likely enhances water solubility compared to chlorinated analogs (e.g., 4-Cl-benzyl in ), as methoxy groups increase polarity.

Yield Comparisons :

  • Intermediate 3-iodo-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: 48% yield .
  • N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]-1-methyl-pyrazolo[3,4-d]pyrimidin-4-amine HCl: 57% yield .
  • 1-((6-Chloropyridin-3-yl)methyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: 52% yield .

Spectroscopic and Analytical Data

NMR Shifts (Selected Examples) :

  • Target Compound : Predicted δH ~6.8–7.5 ppm (aromatic protons of 2,5-dimethoxyphenyl) and δH ~3.8 ppm (OCH3).
  • N-[(4-Chlorophenyl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine : δH 8.39 (H9), 5.55 (CH2) .
  • N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]-1-methyl-pyrazolo[3,4-d]pyrimidin-4-amine HCl : δH 8.25 (H6), 7.70 (H7) .

Melting Points :

  • N4-(4-Chlorobenzyl)-N3-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-3,4-diamine: 188–190°C .
  • 2-(1-(4-amino-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one: 102–105°C .

Structure-Activity Relationship (SAR) Insights

  • Methoxy Groups: The 2,5-dimethoxyphenyl moiety may enhance interactions with hydrophobic pockets in target proteins compared to non-methoxylated analogs .
  • Chlorine Substituents : Chlorinated derivatives (e.g., ) often exhibit increased potency in kinase inhibition due to improved electron-withdrawing effects.
  • Methyl vs. Bulkier Groups : The 1-methyl group in the target compound likely reduces steric hindrance compared to benzyl or indazolyl substituents, favoring metabolic stability .

Biological Activity

N-(2,5-Dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has garnered interest due to its potential biological activities, particularly in cancer therapy. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and properties:

PropertyValue
Molecular FormulaC16H18N4O2
Molecular Weight298.35 g/mol
InChIInChI=1S/C16H18N4O2
InChIKeyFEGCTEVQNOSLBP-UHFFFAOYSA-N

Research indicates that this compound acts primarily as an inhibitor of cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation. CDK2 is often overexpressed in various cancers, making it a viable target for therapeutic intervention.

Key Findings:

  • CDK2 Inhibition : The compound demonstrated significant inhibitory activity against CDK2 with an IC50 value of approximately 0.057 µM, indicating its potency compared to established inhibitors like sorafenib (IC50 = 0.184 µM) .
  • Cytotoxicity : In vitro studies showed that the compound exhibited cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 45 nM to 99 nM .
  • Apoptosis Induction : Treatment with the compound resulted in increased apoptosis in cancer cells, as evidenced by flow cytometry studies that indicated a significant alteration in cell cycle progression .

Biological Activity Studies

A series of studies have evaluated the biological activity of this compound across different cancer types:

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (nM)Reference
MCF-745
HCT-1166
HepG-248

Example Study:

A study on pyrazolo[1,5-a]pyrimidine derivatives revealed that these compounds not only inhibited CDK2 but also demonstrated significant growth inhibition against various carcinoma cell lines such as lung and renal cancers . This suggests that this compound could have similar or enhanced therapeutic effects.

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